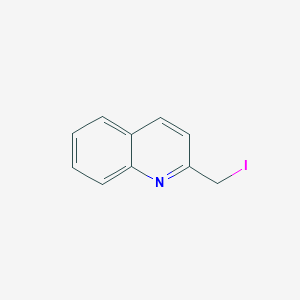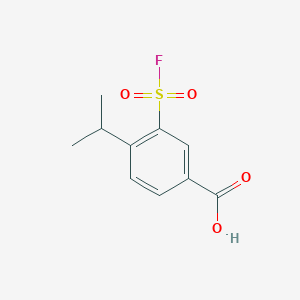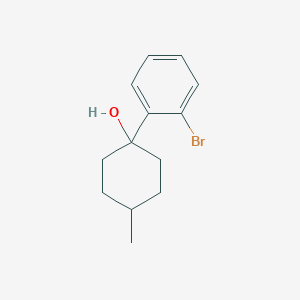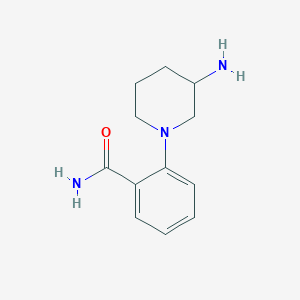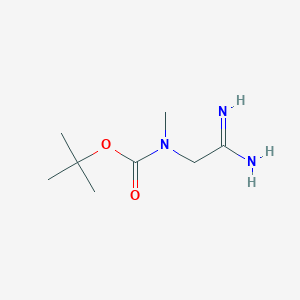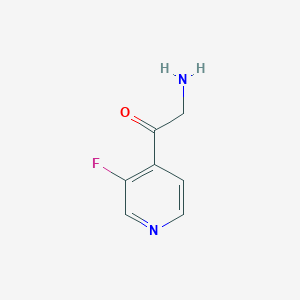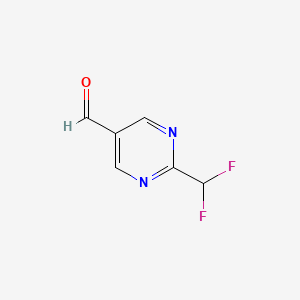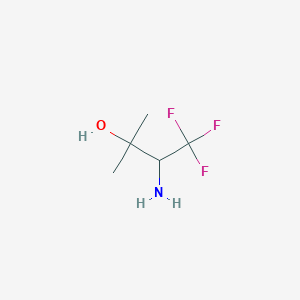
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol is a fluorinated organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-2-methyl-1-butanol with trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence biological pathways and molecular targets, making it a valuable compound for research .
Comparación Con Compuestos Similares
- 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- 3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride
Comparison: Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoromethyl group, in particular, imparts high metabolic stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H10F3NO |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-4(2,10)3(9)5(6,7)8/h3,10H,9H2,1-2H3 |
Clave InChI |
IDLNVUPTCMPVBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


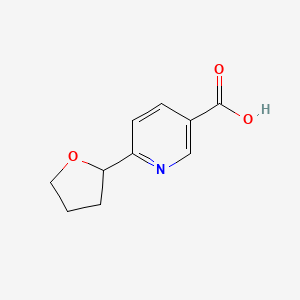
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
